tert-Butyl (2-fluoro-4-methylphenyl)carbamate
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Overview
Description
tert-Butyl (2-fluoro-4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-4-methylphenyl)carbamate typically involves the reaction of 2-fluoro-4-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
2-fluoro-4-methylaniline+Boc2O→tert-Butyl (2-fluoro-4-methylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-fluoro-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
tert-Butyl (2-fluoro-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-methylphenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
Uniqueness
tert-Butyl (2-fluoro-4-methylphenyl)carbamate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other carbamate derivatives.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
NESVQNSPKJNTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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